N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidinone derivative with a substituted acetamide side chain. Its structure features a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a pyrazolo-pyrimidinone core substituted with a 4-fluorobenzyl group at position 6 and a methyl group at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O4/c1-27-11-17-20(26-27)21(31)29(10-13-3-6-15(24)7-4-13)22(32)28(17)12-19(30)25-16-9-14(23)5-8-18(16)33-2/h3-9,11H,10,12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLLVOKBPUBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C22H21ClF N3O4
- Molecular Weight: 439.88 g/mol
The structure features a chloro-substituted methoxyphenyl group and a pyrazolopyrimidine core, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Line Sensitivity:
-
Mechanism of Action:
- The compound induces apoptosis in cancer cells, characterized by:
- Morphological changes consistent with apoptosis were observed in treated cells, including cell shrinkage and detachment from culture surfaces.
- In Vivo Studies:
Other Pharmacological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity:
- Enzyme Inhibition:
Case Studies
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide has been investigated for its role as a potential therapeutic agent. The compound's structural features suggest it may exhibit pharmacological activities that target specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For instance, pyrazolo[4,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} could have similar anticancer properties.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Pyrazolo derivatives have been noted for their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This could make N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} a candidate for treating inflammatory diseases.
Pharmacological Research
Pharmacological studies are crucial for understanding the therapeutic potential of new compounds. The following areas highlight ongoing research on this compound:
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition mechanisms have shown that similar compounds can act as effective inhibitors of various enzymes involved in metabolic pathways. The potential for N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} to inhibit specific enzymes could lead to the development of novel drugs targeting metabolic disorders.
Drug Development and Formulation
The unique chemical structure of this compound allows for modifications that can enhance its bioavailability and efficacy. Research into formulation strategies is ongoing to optimize delivery methods for better therapeutic outcomes.
Biological Applications
Beyond medicinal uses, N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo} is being explored in biological studies:
Cellular Mechanisms
Understanding how this compound interacts with cellular mechanisms is essential for elucidating its biological effects. Studies examining its impact on cell signaling pathways could provide insights into its mode of action and potential side effects.
Toxicological Assessments
Toxicity studies are critical in determining the safety profile of new compounds. Preliminary assessments indicate that derivatives of pyrazolo[4,3-d]pyrimidines may exhibit favorable toxicity profiles; however, comprehensive toxicological evaluations are necessary for N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo}.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s pyrazolo[4,3-d]pyrimidinone core is structurally analogous to other heterocyclic systems in medicinal chemistry. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., naphthyl in ).
- Bioisosteric Replacements : Thienyl (in ) and phenyl groups (in ) demonstrate how heterocyclic variations influence antimicrobial vs. kinase-targeted activities.
Computational and Experimental Screening
- ChemGPS-NP Modeling : Virtual screening tools like ChemGPS-NP () prioritize compounds with balanced permeability and solubility, which may explain the target compound’s fluorobenzyl group—a feature associated with improved membrane penetration .
- Machine Learning Predictions : XGBoost models () predict physicochemical properties (e.g., logP, polar surface area) with high accuracy (R² = 0.928), suggesting the target compound’s logP (~3.5 estimated) aligns with orally bioavailable drugs .
- Tanimoto Similarity: RDKit-based searches () using Tanimoto coefficients (>0.85) identify pyrazolo-pyrimidinones and pyrimido-indoles as top structural neighbors, supporting their use in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
